molecular formula C12H18ClNO B13269086 3-chloro-4-methoxy-N-(2-methylbutyl)aniline

3-chloro-4-methoxy-N-(2-methylbutyl)aniline

Cat. No.: B13269086
M. Wt: 227.73 g/mol
InChI Key: NCKYAOSFQZASHH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H18ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 4-position, and an N-substituted 2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methylbutyl)aniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-4-methoxyaniline, followed by reduction to form the corresponding amine. The final step involves the alkylation of the amine with 2-methylbutyl halide under basic conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups .

Scientific Research Applications

3-chloro-4-methoxy-N-(2-methylbutyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-(2-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-methylbutyl)aniline

InChI

InChI=1S/C12H18ClNO/c1-4-9(2)8-14-10-5-6-12(15-3)11(13)7-10/h5-7,9,14H,4,8H2,1-3H3

InChI Key

NCKYAOSFQZASHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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